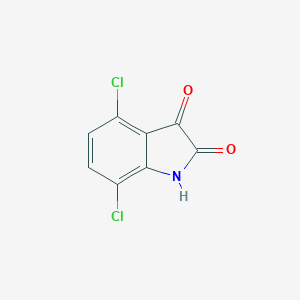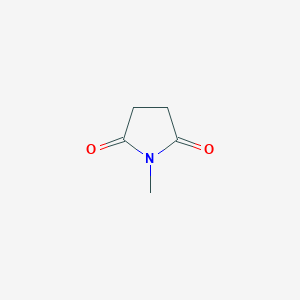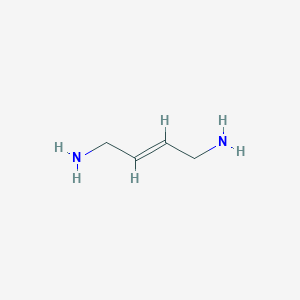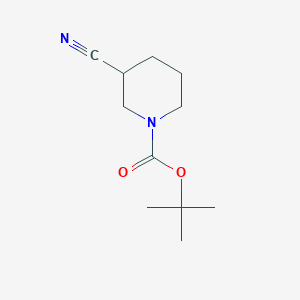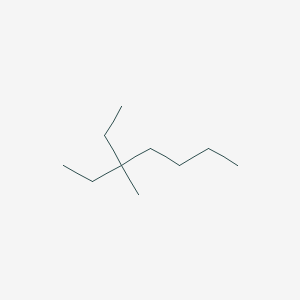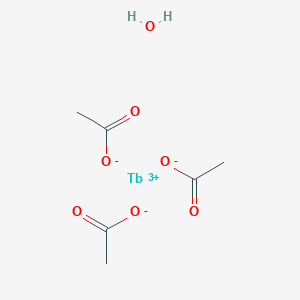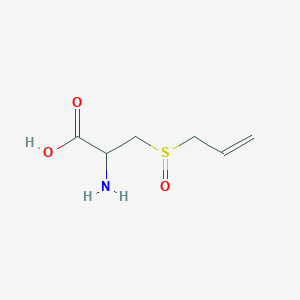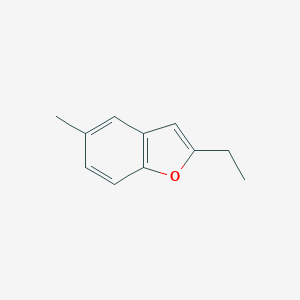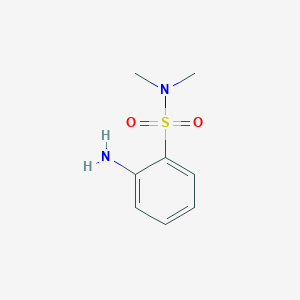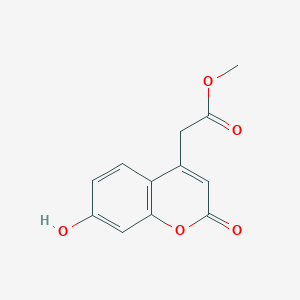
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a natural coumarin derivative . It is used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . It is also an organic compound with the molecular formula C12H10O5 .
Synthesis Analysis
The synthesis of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” involves several steps . The process starts with the addition of ethyl acetoacetate and resorcinol in a reaction vessel. The mixture is stirred and heated to dissolve, then sulfuric acid is added and the mixture is refluxed for 1 hour . The solvent is evaporated under reduced pressure, ethyl acetoacetate is added, and the mixture is refluxed for another hour . Finally, acetic anhydride is added and the mixture is refluxed for 1 hour . The product is obtained by filtration and drying .
Molecular Structure Analysis
The molecular structure of “methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been fully characterized by various spectroscopic techniques . The compound has a molecular weight of 234.20 g/mol . The InChI string is “InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3” and the InChIKey is "YRNMDWOVAZLMDY-UHFFFAOYSA-N" . The canonical SMILES string is "COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O" .
Chemical Reactions Analysis
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” has been used in various chemical reactions . For instance, it has been used as a building block for the preparation of novel coumarin-based anticancer agents .
Physical And Chemical Properties Analysis
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is an organic compound with the molecular formula C12H10O5 . It has a molecular weight of 234.20 g/mol . The compound is characterized by various spectroscopic techniques, including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Applications De Recherche Scientifique
Synthesis of Hybrid Compounds
This compound is used in the synthesis of hybrid compounds. For instance, a hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared using this compound .
Fluorescent Substrates in Bacterial Enzyme Detection
“Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is exploited for the synthesis of switchable fluorescent substrates used in bacterial enzyme detection .
Anticancer Applications
Coumarin derivatives, including this compound, have shown remarkable biological properties, including anticancer activities .
Antimicrobial Applications
These compounds have been proven to function as effective antimicrobial agents .
Antifungal Applications
“Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” and its derivatives have shown significant antifungal properties .
Antiviral Applications
Research has shown that these compounds have potential antiviral activities .
Biological Inhibitors
This compound and its derivatives have been used as biological inhibitors .
Chemosensors
Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .
Mécanisme D'action
Target of Action
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a natural coumarins derivative, is primarily used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . The primary targets of this compound are the enzymes present in bacteria .
Mode of Action
The compound interacts with its targets by serving as a substrate for bacterial enzymes . Upon interaction, it undergoes a transformation that results in a change in its fluorescence properties . This change in fluorescence can be detected and used to identify the presence of specific bacterial enzymes .
Biochemical Pathways
It is known that the compound’s fluorescence properties change upon interaction with bacterial enzymes . This suggests that it may affect pathways related to these enzymes.
Result of Action
The primary result of the action of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is the change in its fluorescence properties upon interaction with bacterial enzymes . This change can be detected and used to identify the presence of specific bacterial enzymes, providing a useful tool for bacterial detection .
Propriétés
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
CAS RN |
15991-13-6 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

